Scaffold Architecture: Sulfonamide-Carboxamide Bridge vs. Sulfonylurea Linkage in Antidiabetic Sulfonylureas
The target compound possesses a sulfonamide bridge (Ar–SO₂–NH–CO–isoxazole) with one hydrogen bond donor (sulfonamide NH) and five hydrogen bond acceptors. In contrast, glisoxepide (CAS 25046-79-1), a second-generation sulfonylurea antidiabetic, contains a sulfonylurea bridge (Ar–SO₂–NH–CO–NH–azepane) with three hydrogen bond donors and seven hydrogen bond acceptors [1]. The target compound's sulfonamide NH is directly bonded to the carbonyl of the isoxazole carboxamide, creating an acyl-sulfonamide substructure that is absent from all clinically used sulfonylureas. This difference is consequential: acyl-sulfonamides exhibit distinct pKa values (typically 4–6) compared to sulfonylureas (pKa ~5–6 for the sulfonylurea NH) and differentially engage zinc-containing metalloenzyme active sites such as carbonic anhydrases [2]. Glisoxepide has a molecular weight of 449.52 g/mol and tPSA of 133.6–142 Ų, approximately 1.5× and 1.4× larger than the target compound (MW 300.72, tPSA 97.6 Ų), respectively, placing the two compounds in different oral bioavailability and membrane permeability space per Lipinski and Veber rules [3].
| Evidence Dimension | Scaffold architecture and hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | Sulfonamide-carboxamide bridge (–SO₂–NH–CO–isoxazole); HBD: 1; HBA: 5; MW: 300.72 g/mol; tPSA: 97.6 Ų; Rotatable bonds: 3 |
| Comparator Or Baseline | Glisoxepide: Sulfonylurea bridge (–SO₂–NH–CO–NH–azepane); HBD: 3; HBA: 7; MW: 449.52 g/mol; tPSA: 133.6–142 Ų; Rotatable bonds: 6–7 |
| Quantified Difference | ΔMW: −148.8 g/mol (−33% lower); ΔtPSA: −36 to −44.4 Ų (−27–31% lower); ΔHBD: −2; ΔHBA: −2 |
| Conditions | Calculated molecular descriptors; tPSA values from Angene Chemical (target) and DrugBank/ZINC (glisoxepide) |
Why This Matters
The substantially lower MW and tPSA of the target compound predict superior membrane permeability and potential CNS penetration compared to glisoxepide, making it a more suitable scaffold for programs targeting intracellular or CNS enzymes where the sulfonylurea class is precluded by poor brain exposure.
- [1] DrugBank. Glisoxepide (DB01289): Pharmacological Properties and Molecular Descriptors. Available at: https://go.drugbank.com/drugs/DB01289. View Source
- [2] Cornelio B, Laronze-Cochard M, Ceruso M, et al. Human carbonic anhydrase inhibitory profile of mono- and bis-sulfonamides synthesized via a direct sulfochlorination of 3- and 4-(hetero)arylisoxazol-5-amine scaffolds. Bioorg Med Chem. 2017;25(4):1339-1347. doi:10.1016/j.bmc.2017.01.006. View Source
- [3] Angene Chemical. CAS 139443-20-2: Molecular Descriptors (tPSA: 97.6 Ų, XLogP3: 2.1). Product Data Sheet. Available at: https://www.angenechem.com/139443-20-2. View Source
